molecular formula C11H6ClF6NO4S B3042795 3-Cyano-2,4-bis(2,2,2-trifluoroethoxy)benzenesulphonyl chloride CAS No. 680212-96-8

3-Cyano-2,4-bis(2,2,2-trifluoroethoxy)benzenesulphonyl chloride

Cat. No.: B3042795
CAS No.: 680212-96-8
M. Wt: 397.68 g/mol
InChI Key: MKJZVWSHUHCPDU-UHFFFAOYSA-N
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Description

3-Cyano-2,4-bis(2,2,2-trifluoroethoxy)benzenesulphonyl chloride is a chemical compound with the molecular formula C11H6ClF6NO4S and a molecular weight of 397.6780592 This compound is known for its unique chemical structure, which includes cyano, trifluoroethoxy, and sulphonyl chloride functional groups

Preparation Methods

The synthesis of 3-Cyano-2,4-bis(2,2,2-trifluoroethoxy)benzenesulphonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,4-dihydroxybenzonitrile with 2,2,2-trifluoroethanol in the presence of a suitable base to form the corresponding bis(2,2,2-trifluoroethoxy) derivative. This intermediate is then treated with chlorosulfonic acid to introduce the sulphonyl chloride group .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

3-Cyano-2,4-bis(2,2,2-trifluoroethoxy)benzenesulphonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Cyano-2,4-bis(2,2,2-trifluoroethoxy)benzenesulphonyl chloride depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes and receptors, modulating their activity. The cyano and sulphonyl chloride groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

3-Cyano-2,4-bis(2,2,2-trifluoroethoxy)benzenesulphonyl chloride can be compared with other similar compounds, such as:

The presence of trifluoroethoxy groups in this compound imparts unique properties, such as increased lipophilicity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

3-cyano-2,4-bis(2,2,2-trifluoroethoxy)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF6NO4S/c12-24(20,21)8-2-1-7(22-4-10(13,14)15)6(3-19)9(8)23-5-11(16,17)18/h1-2H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJZVWSHUHCPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OCC(F)(F)F)C#N)OCC(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF6NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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